molecular formula C19H25N3O3S B277004 N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

カタログ番号 B277004
分子量: 375.5 g/mol
InChIキー: ZDLAFWQHSUZNFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GBR 12909 is a psychoactive drug that belongs to the class of phenyltropanes. It was first synthesized in the 1980s and has since been studied for its potential use in treating various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and addiction.

作用機序

The mechanism of action of GBR 12909 involves its binding to the DAT and inhibiting the reuptake of dopamine. This leads to increased dopamine signaling in the brain, which can improve cognitive function, attention, and motivation. GBR 12909 has also been shown to have some affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), although its binding affinity for these transporters is much lower than its affinity for the DAT.
Biochemical and Physiological Effects:
GBR 12909 has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling, improved cognitive function, and increased locomotor activity. It has also been shown to have some antidepressant and anxiolytic effects, although these effects are less pronounced than its effects on dopamine signaling.

実験室実験の利点と制限

One of the main advantages of GBR 12909 for lab experiments is its high affinity for the DAT, which makes it a useful tool for studying dopamine signaling in the brain. However, its effects on other neurotransmitter systems, such as the SERT and NET, may limit its usefulness for studying specific neurotransmitter pathways. Additionally, GBR 12909 has been shown to have some potential for abuse, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for research on GBR 12909, including further studies on its potential use in treating neurological and psychiatric disorders, as well as studies on its mechanism of action and effects on other neurotransmitter systems. Additionally, further studies on the potential for abuse and addiction liability of GBR 12909 may be useful in determining its potential clinical applications.

合成法

The synthesis of GBR 12909 involves several steps, including the condensation of 3-(diethylamino)propylamine with 6-chloro-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

科学的研究の応用

GBR 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In particular, it has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, GBR 12909 can increase the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved cognitive function.

特性

分子式

C19H25N3O3S

分子量

375.5 g/mol

IUPAC名

N-[3-(diethylamino)propyl]-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C19H25N3O3S/c1-4-22(5-2)13-7-12-20-26(24,25)17-11-10-16-18-14(17)8-6-9-15(18)19(23)21(16)3/h6,8-11,20H,4-5,7,12-13H2,1-3H3

InChIキー

ZDLAFWQHSUZNFL-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C

正規SMILES

CCN(CC)CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。